3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thiadiazole ring, an azetidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization, chromatography, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-methyl-9H-carbazole: Shares the methoxy group but differs in the core structure.
1-bromo-3-methoxy-2-methyl-9H-carbazole: Similar methoxy and bromine substituents but different core structure.
4-isopropyl-3-methoxytoluene: Contains a methoxy group and a similar aromatic ring but lacks the thiadiazole and azetidine rings
Uniqueness
3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-9-14-15-13(21-9)17-7-10(8-17)16-22(18,19)12-5-3-4-11(6-12)20-2/h3-6,10,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEJMUGGDMKREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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